1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea
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Overview
Description
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an imidazole ring, a pyrimidine ring, and a tolyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed by the reaction of β-diketones with amidines.
Coupling Reaction: The imidazole and pyrimidine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Urea Formation: The final step involves the reaction of the coupled product with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The imidazole and pyrimidine rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
Uniqueness
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.
Properties
IUPAC Name |
1-(2-imidazol-1-ylpyrimidin-5-yl)-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-11-4-2-3-5-13(11)20-15(22)19-12-8-17-14(18-9-12)21-7-6-16-10-21/h2-10H,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMIEEKDHWHBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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